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molecular formula C14H11ClO2 B072278 4-(Benzyloxy)benzoyl chloride CAS No. 1486-50-6

4-(Benzyloxy)benzoyl chloride

Cat. No. B072278
M. Wt: 246.69 g/mol
InChI Key: ICEKEZSKMGHZNT-UHFFFAOYSA-N
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Patent
US04442300

Procedure details

A solution of 164.7 g 4-benzyloxybenzoic acid obtained in step (a) and 80 ml of thionyl chloride in 750 ml of trichloroethylene was refluxed with stirring for 3 hrs. The crystalline residue obtained after evaporation was recrystallized from petroleum ether b.p. 80°-110° C.
Quantity
164.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](O)=[O:14])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:20])=O>ClC=C(Cl)Cl>[CH2:1]([O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([Cl:20])=[O:14])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
164.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)O)C=C1
Name
Quantity
80 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
750 mL
Type
solvent
Smiles
ClC=C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystalline residue obtained
CUSTOM
Type
CUSTOM
Details
after evaporation
CUSTOM
Type
CUSTOM
Details
was recrystallized from petroleum ether b.p. 80°-110° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C(=O)Cl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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